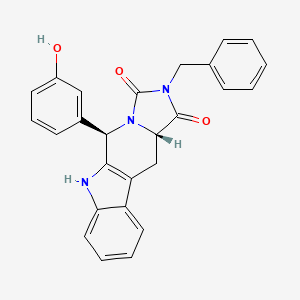

Eg5 Inhibitor V, trans-24

Overview

Description

Eg5 Inhibitor V, trans-24 is a cell-permeable HR22C16 derivative that exhibits enhanced potency against mitotic kinesin Eg5-ATPase activity . It is a potent and specific inhibitor of kinesin Eg5 with an IC50 of 0.65 μM . It can be used in cancer research .

Molecular Structure Analysis

The molecular formula of Eg5 Inhibitor V, trans-24 is C26H21N3O3 . It contains 58 bonds in total, including 37 non-H bonds, 24 multiple bonds, 3 rotatable bonds, 2 double bonds, 22 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 3 nine-membered rings, 1 twelve-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), 1 aromatic hydroxyl, and 1 Pyrrole .Chemical Reactions Analysis

Eg5 Inhibitor V, trans-24 is a cell-permeable HR22C16 derivative that exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity . The exact chemical reactions involved are not detailed in the available resources.Scientific Research Applications

Specific Scientific Field

Summary of the Application

The motor protein Eg5, known as kif11 or kinesin-5, interacts with adjacent microtubules in the mitotic spindle and plays essential roles in cell division. The function of Eg5 in mature postmitotic neurons remains largely unknown. This study investigated the contribution and molecular mechanism of Eg5 in pathological pain .

Methods of Application or Experimental Procedures

Pharmacological inhibition of Eg5 and a specific shRNA-expressing viral vector were used to reverse complete Freund’s adjuvant (CFA)-induced pain and abrogate vanilloid receptor subtype 1 (VR1) expression in dorsal root ganglion (DRG) neurons .

Results or Outcomes

Inhibition of Eg5 promoted VR1 axonal transport and decreased VR1 expression. In the spinal cord, Eg5 inhibition suppressed VR1 expression in axon terminals and impaired synapse formation in superficial laminae I/II. It was shown that Eg5 is necessary for PI3K/Akt signalling-mediated VR1 membrane trafficking and pathological pain .

Application in Breast Cancer Treatment

Specific Scientific Field

Summary of the Application

Breast cancer (BC) is one of the most diagnosed cancers in women. Recently, a promising target for BC treatment was found in kinesin Eg5, a mitotic motor protein that allows bipolar spindle formation and cell replication .

Methods of Application or Experimental Procedures

This study evaluated the effects of novel thiadiazoline-based Eg5 inhibitors, analogs of K858, in an in vitro model of BC (MCF7 cell line). Compounds 2 and 41 were selected for their better profile as they reduce MCF7 viability at lower concentrations and with minimal effect on non-tumoral cells with respect to K858 .

Results or Outcomes

Compounds 2 and 41 counteract MCF7 migration by negatively modulating the NF-kB/MMP-9 pathway. The expression of HIF-1α and VEGF appeared also reduced by 2 and 41 administration, thus preventing the recruitment of the molecular cascade involved in angiogenesis promotion .

Safety And Hazards

Future Directions

Eg5 inhibitors, including Eg5 Inhibitor V, trans-24, have been studied as new chemotherapeutic drugs due to the lack of side effects and resistance mechanisms . The development of inhibitors of Eg5 and HSET, with an emphasis on structural biology insights into the binding modes of allosteric inhibitors, compound selectivity, and mechanisms of action of different chemical scaffolds, is ongoing . The potential anti-neoplastic drug role of Eg5 Inhibitor V, trans-24 has been confirmed in subcutaneous xenograft models .

Relevant Papers Several papers have been published on the topic of Eg5 inhibitors, including Eg5 Inhibitor V, trans-24. These papers discuss the role of Eg5 inhibitors in cancer therapy, their potential as a new strategy for gastric adenocarcinoma treatment , and their use in renal cell carcinoma . Another paper discusses the therapeutic benefit of blocking Eg5 in cancer chemotherapy .

properties

IUPAC Name |

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKINRKWPYVMSZ-LADGPHEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468490 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eg5 Inhibitor V, trans-24 | |

CAS RN |

869304-55-2 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

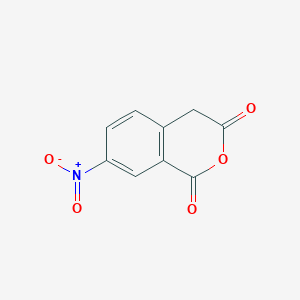

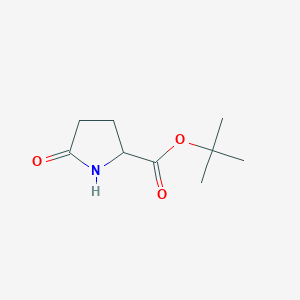

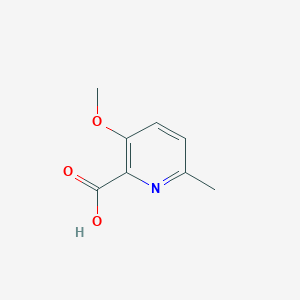

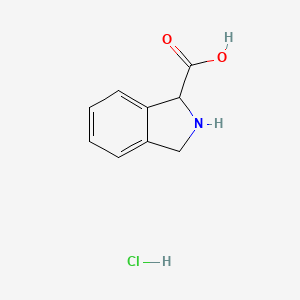

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

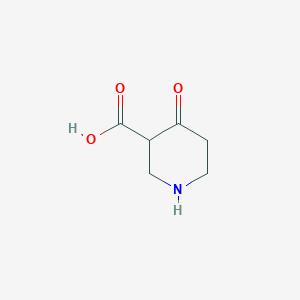

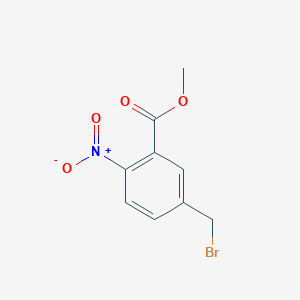

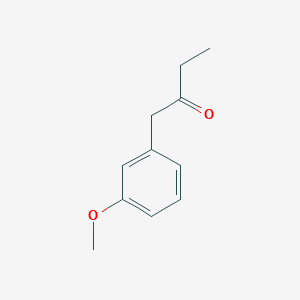

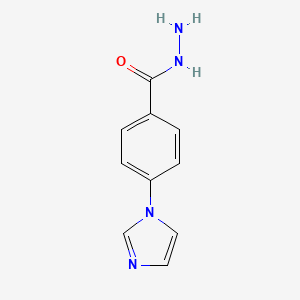

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.